molecular formula C8H16N2O4S2 B12216181 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine

1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine

Cat. No.: B12216181
M. Wt: 268.4 g/mol
InChI Key: LABKHPMPKSIBMF-UHFFFAOYSA-N
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Description

1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine is a chemical compound characterized by the presence of two tetrahydrothiophene rings, each with a sulfone group, connected by a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine typically involves the reaction of tetrahydrothiophene-3-one with hydrazine hydrate in the presence of an oxidizing agent to introduce the sulfone groups. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine linkage or the tetrahydrothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine involves its interaction with various molecular targets, primarily through its sulfone groups. These groups can participate in redox reactions, making the compound useful in oxidative stress studies. The hydrazine linkage also allows for potential interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene: Another compound with a hydrazine linkage but different substituents.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with similar tetrahydrothiophene rings but different functional groups.

Properties

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-bis(1,1-dioxothiolan-3-yl)hydrazine

InChI

InChI=1S/C8H16N2O4S2/c11-15(12)3-1-7(5-15)9-10-8-2-4-16(13,14)6-8/h7-10H,1-6H2

InChI Key

LABKHPMPKSIBMF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NNC2CCS(=O)(=O)C2

Origin of Product

United States

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